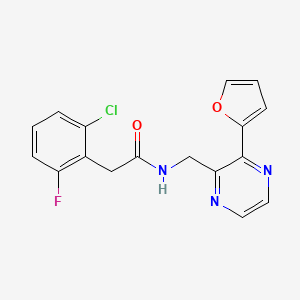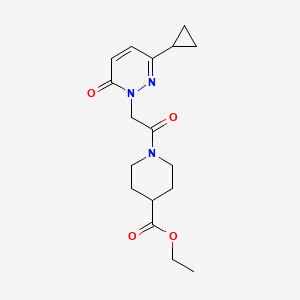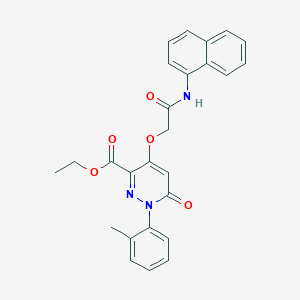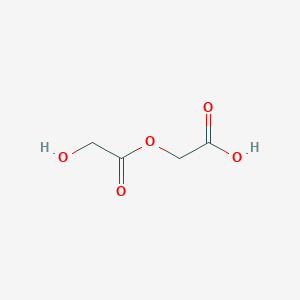
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone” is a complex organic compound. It contains a pyrrolidinyl group, a phenyl group, a triazolyl group, and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. The phenyl, triazolyl, pyrrolidinyl, and pyridinyl groups all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The phenyl, triazolyl, pyrrolidinyl, and pyridinyl groups can all participate in various chemical reactions .Physical And Chemical Properties Analysis
This compound is likely to have a high molecular weight due to the presence of multiple ring structures. Its physical and chemical properties, such as boiling point, density, and solubility, would depend on the specific arrangement of these groups .科学的研究の応用
Antiviral Activity
The most well-known drug containing a 1,2,4-triazole moiety is the nucleoside analogue ribavirin , which exhibits antiviral properties. Researchers have explored derivatives of 1,2,4-triazole-3-thione, including our compound of interest, for their antiviral potential. In a study, synthesized ribosides and deoxyribosides of 1,2,4-triazole-3-thione derivatives were tested against herpes simplex viruses. Notably, some compounds showed promising antiviral activity .
Cytotoxicity and Antiproliferative Effects
A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and screened for in vitro cytotoxic activity against various cancer cell lines. These derivatives exhibited potential antiproliferative effects, making them interesting candidates for further investigation .
Antibacterial and Antifungal Properties
Several 1,2,3-triazoles, including those with phenyl substituents, have demonstrated antibacterial and antifungal activities. The compound we’re discussing could potentially contribute to combating microbial infections .
Agrochemical Applications
1,4-Disubstituted 1H-1,2,3-triazoles find applications as agrochemicals. Their properties make them useful for crop protection, pest control, and enhancing agricultural productivity .
Photostabilizers and Dyes
1,4-Disubstituted 1H-1,2,3-triazoles also serve as photostabilizers and dyes. Their incorporation into materials can enhance stability and colorfastness .
Potential as P2Y14 Receptor Antagonists
In a structure-based design study, researchers explored (3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives as P2Y14 receptor antagonists. These receptors play a role in processes related to inflammation, diabetes, and asthma. Our compound’s structure may offer insights into modulating these pathways .
作用機序
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . Similarly, imidazole-containing compounds, which also share structural similarities with triazoles, have been used in the development of new drugs .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that pyrrolidine, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
It’s known that similar compounds have shown antiproliferative activity, suggesting that this compound may also have potential anticancer effects .
Action Environment
It’s known that the synthesis of similar compounds has been achieved using green chemistry conditions, including ultrasound chemistry and mechanochemistry . This suggests that the compound may be synthesized and act effectively under a variety of environmental conditions.
特性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPIUQGJJVHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)
![5-chloro-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2385944.png)


![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)


![1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene](/img/structure/B2385958.png)